Citroxanthin
Overview
Description
Citroxanthin is a natural carotenoid pigment found in various fruits and vegetables. It belongs to the class of xanthophylls, which are oxygenated derivatives of carotenes. This compound is known for its vibrant color and potential health benefits, including antioxidant and anti-inflammatory properties .
Scientific Research Applications
Citroxanthin has a wide range of scientific research applications:
Chemistry: Used as a natural colorant and antioxidant in various chemical formulations.
Biology: Studied for its role in cellular protection against oxidative stress.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Citroxanthin can be synthesized through several chemical routesThe reaction conditions typically require the presence of oxidizing agents such as potassium permanganate or ozone, and the process is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as fruits and vegetables, using solvents like ethanol or acetone. The extracted pigment is then purified through techniques like high-performance liquid chromatography (HPLC) to obtain a high-purity product suitable for use in food and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Citroxanthin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone. The reactions are typically carried out in an organic solvent at room temperature.
Reduction: Reducing agents such as sodium borohydride are used, and the reactions are conducted under mild conditions to prevent degradation of the pigment.
Major Products Formed
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Esters and ethers.
Mechanism of Action
Citroxanthin exerts its effects primarily through its antioxidant properties. It neutralizes free radicals by donating electrons, thereby preventing oxidative damage to cells and tissues. The compound also modulates various signaling pathways involved in inflammation and cell proliferation, making it a potential therapeutic agent for inflammatory and cancerous conditions .
Comparison with Similar Compounds
Similar Compounds
β-Carotene: A precursor to vitamin A with similar antioxidant properties.
Lutein: Another xanthophyll with strong antioxidant activity and benefits for eye health.
Zeaxanthin: Similar to lutein, it is known for its role in protecting the eyes from oxidative damage.
Uniqueness of Citroxanthin
This compound is unique due to its specific hydroxyl group, which enhances its polarity and solubility compared to other carotenoids. This structural feature also contributes to its distinct antioxidant and anti-inflammatory properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4,4,7a-trimethyl-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-6,11,15-trimethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-2,5,6,7-tetrahydro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O/c1-30(19-13-20-32(3)24-25-35-33(4)23-15-26-38(35,6)7)17-11-12-18-31(2)21-14-22-34(5)36-29-37-39(8,9)27-16-28-40(37,10)41-36/h11-14,17-22,24-25,29,36H,15-16,23,26-28H2,1-10H3/b12-11+,19-13+,21-14+,25-24+,30-17+,31-18+,32-20+,34-22+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPJSSAOISEBQL-FZKBJVJCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C2C=C3C(CCCC3(O2)C)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C2C=C3C(CCCC3(O2)C)(C)C)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Mutatochrome | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036869 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
515-06-0 | |
Record name | CITROXANTHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO0US97U17 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Mutatochrome | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036869 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
167 °C | |
Record name | Mutatochrome | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036869 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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